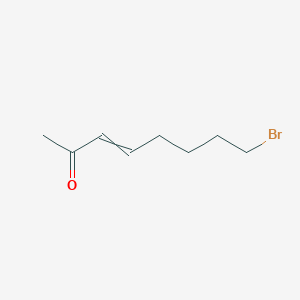
8-Bromooct-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromooct-3-EN-2-one is an organic compound characterized by the presence of a bromine atom attached to an octene chain with a ketone functional group. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Bromooct-3-EN-2-one can be synthesized through a one-step procedure involving the bromination of α,β-unsaturated carbonyl compounds. A common method uses N-bromosuccinimide (NBS) in the presence of potassium carbonate and dichloromethane as the solvent. The reaction is carried out at room temperature, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromooct-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers, depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromooct-3-EN-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-Bromooct-3-EN-2-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-1-octene: Similar structure but lacks the ketone group.
3-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.
8-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.
Uniqueness
8-Bromooct-3-EN-2-one is unique due to the combination of the bromine atom and the α,β-unsaturated carbonyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
114140-77-1 |
|---|---|
Formule moléculaire |
C8H13BrO |
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
8-bromooct-3-en-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
Clé InChI |
KJPSIEBWLNCCKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
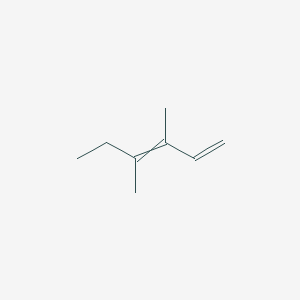

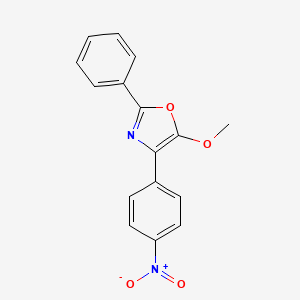
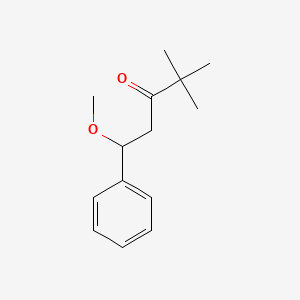
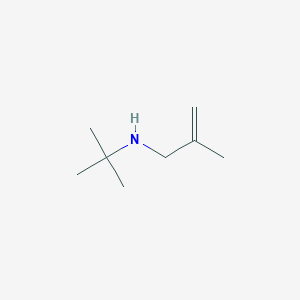
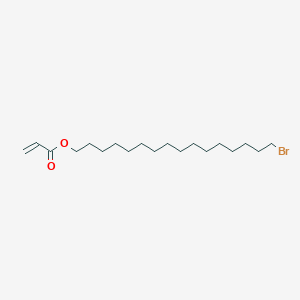
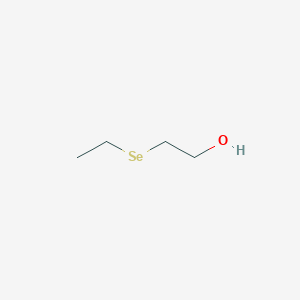
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
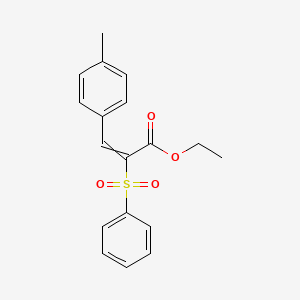
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
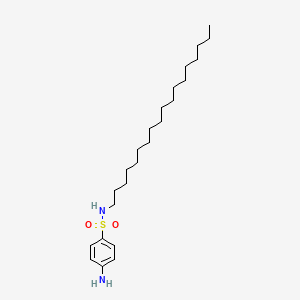
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
